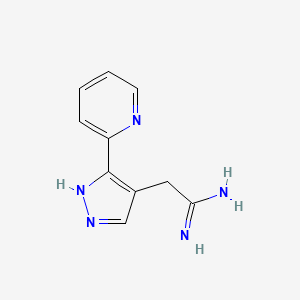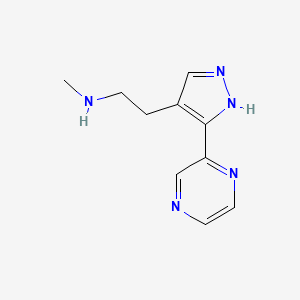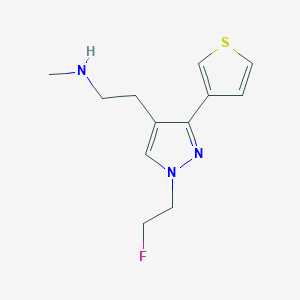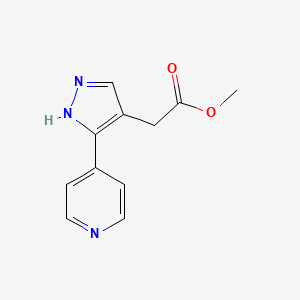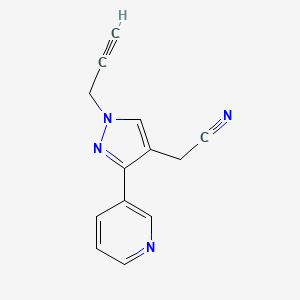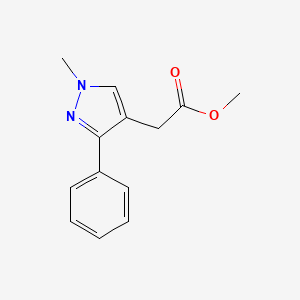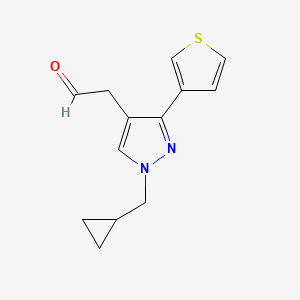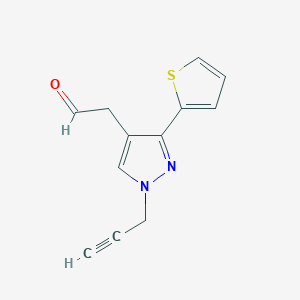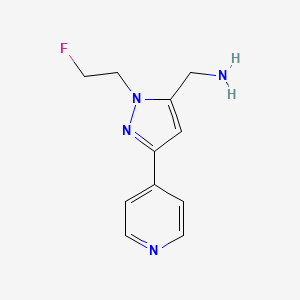
(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine
Vue d'ensemble
Description
1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine, commonly referred to as FEP, is a chemical compound that is used in a variety of scientific research applications. It is a member of the pyrazol-5-ylmethanamine family and is composed of two nitrogen atoms, two hydrogen atoms, two carbon atoms, one fluorine atom, and one pyridine ring. FEP has a wide range of applications in scientific research due to its unique properties, such as its high solubility, low toxicity, and stability in both acidic and basic environments.
Applications De Recherche Scientifique
Synthesis and Characterization : This compound and its derivatives are synthesized and characterized for various applications. For instance, Diana Becerra and colleagues (2021) reported the synthesis of a related compound, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, highlighting the process and characterization methods used (Becerra, Cobo, & Castillo, 2021).
Antimicrobial Activity : Some derivatives of this compound demonstrate significant antimicrobial activities. For example, Satyender Kumar and colleagues (2012) synthesized compounds with structures similar to (1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine, which showed good antimicrobial activity (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Anticonvulsant Agents : Related compounds have been explored for their anticonvulsant properties. S. Pandey and R. Srivastava (2011) investigated similar compounds for their potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Catalytic Applications : Gavin W. Roffe and colleagues (2016) explored the catalytic applications of derivatives of this compound, particularly in reactions where palladium remains in the Pd(II) state (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).
Complex Chemistry and Sensing Applications : Research by M. Halcrow (2005) highlights the use of similar compounds in complex chemistry, including their use in luminescent lanthanide compounds for biological sensing (Halcrow, 2005).
Photocytotoxicity in Red Light : Uttara Basu and colleagues (2014) synthesized Iron(III) complexes with derivatives of this compound, investigating their photocytotoxic properties in red light for potential medical applications (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Propriétés
IUPAC Name |
[2-(2-fluoroethyl)-5-pyridin-4-ylpyrazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4/c12-3-6-16-10(8-13)7-11(15-16)9-1-4-14-5-2-9/h1-2,4-5,7H,3,6,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTNLSDKHHIXBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)CN)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



